molecular formula C18H19N3O4S B4108772 N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B4108772
M. Wt: 373.4 g/mol
InChI Key: FLKMPXNPJFVAHM-UHFFFAOYSA-N
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Description

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropoxy group, a nitrophenyl group, and a carbonothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isopropoxy group: This can be achieved by reacting isopropanol with a suitable halide under basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of a suitable aromatic compound, followed by coupling with an amine to form the nitrophenyl amine intermediate.

    Formation of the carbonothioyl group: This can be done by reacting the nitrophenyl amine intermediate with a suitable thiocarbonyl reagent.

    Coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
  • 4-methyl-3-nitrophenyl isocyanate

Uniqueness

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methyl-3-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11(2)25-15-6-4-5-13(9-15)17(22)20-18(26)19-14-8-7-12(3)16(10-14)21(23)24/h4-11H,1-3H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMPXNPJFVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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